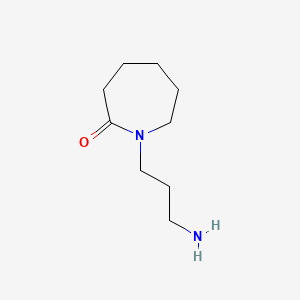

2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of azepine derivatives, including 2H-Azepin-2-one, involves strategies that leverage intramolecular condensation reactions. Zhu, Zhao, and Wang (2015) demonstrated a method to construct 2,3-dihydro-1H-azepine and 1H-azepin-2(3H)-one heterocyclic rings through a nucleophilic addition of enamides to aldehyde, followed by deprotonation and dehydration cascade, yielding diverse derivatives efficiently under mild conditions (Zhu, Zhao, & Wang, 2015).

Molecular Structure Analysis

The structural analysis of azepines reveals a diverse range of molecular architectures. For instance, the use of optically active hexahydro-2H-azepin-2-ones, as discussed by Overberger, Kozlowski, and Radlmann (1972), underscores the potential for creating polymers with regulated properties through the manipulation of lactam substituents (Overberger, Kozlowski, & Radlmann, 1972).

Chemical Reactions and Properties

Chemical reactions involving azepine derivatives are varied and can lead to the formation of complex heterocyclic compounds. Porashar et al. (2022) explored the synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines, showcasing the versatility of azepine chemistry in creating biologically active molecules (Porashar et al., 2022).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Heterocyclic Compounds

- Application : 2H-azirines have been extensively used as valuable synthons to construct heterocycles such as indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines .

- Method : This review covers the latest examples on the synthesis of 2H-azirines that can be gathered in five distinct categories: the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes .

- Results : Due to the high reactivity of 2H-azirines enhanced by the ring strain, they can act as nucleophiles, electrophiles, dienophiles, or dipolarophiles in various chemical transformations .

2. Medicinal Chemistry

- Application : 2H-azirines are attractive not only as useful synthetic blocks for the construction of new acyclic and heterocyclic molecules, but also as potential biologically active compounds .

- Method : The review article describes the currently available data on the biological activity of natural and synthetic derivatives of 2H-azirine, as well as recent examples of their use for bioconjugation .

- Results : There are not very many studies of the biological activity of 2H-azirine derivatives, which is probably due to the widespread misconception about their extremely low stability and a priori assignment of these compounds to the so-called PAINS class .

3. Synthesis of Heterocyclic Compounds

- Application : 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, is a compound with a ring system consisting of azepin-2-one and an aminopropyl substituent. It serves as a starting material for synthesizing a wide range of heterocyclic compounds like pyrrolidines, piperidines, and quinolines .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes obtained from the use of this compound in the synthesis of heterocyclic compounds are not quantitatively detailed in the source .

4. Inhibition of Cyclooxygenase-2 (COX-2)

- Application : 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro-, can function as an inhibitor of the enzyme cyclooxygenase-2 (COX-2) .

- Method : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The outcomes obtained from the use of this compound as a COX-2 inhibitor are not quantitatively detailed in the source .

Eigenschaften

IUPAC Name |

1-(3-aminopropyl)azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c10-6-4-8-11-7-3-1-2-5-9(11)12/h1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYZHQOYVLYGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)N(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5067001 | |

| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopropyl)azepan-2-one | |

CAS RN |

24566-95-8 | |

| Record name | N-(3-Aminopropyl)caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24566-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024566958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Azepin-2-one, 1-(3-aminopropyl)hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5067001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Isothiocyanatophenyl)sulfonyl]piperidine](/img/structure/B1265718.png)